Unii-S8F1ybt7RG

Übersicht

Beschreibung

Es wurde als Designerdroge verkauft und ist für seine starken opioidagonistischen Eigenschaften bekannt, obwohl es nur etwa ein Zehntel so stark ist wie Fentanyl .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fentanylcarbamát beinhaltet die Reaktion von Fentanyl mit Ethylchlorformiat. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin statt, die die Bildung des Carbamatesters erleichtert. Die Reaktionsbedingungen umfassen in der Regel eine kontrollierte Temperaturumgebung, um die Stabilität des Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Fentanylcarbamát folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Produktionsprozess beinhaltet auch Reinigungsschritte wie Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fentanyl carbamate involves the reaction of fentanyl with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include a controlled temperature environment to ensure the stability of the product .

Industrial Production Methods

Industrial production of fentanyl carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production process also includes purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fentanylcarbamát unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter dem Einfluss starker Oxidationsmittel stattfinden und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Fentanylcarbamát unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in seine reduzierten Formen überführen.

Substitution: Nucleophile Substitutionsreaktionen können an der Carbamategruppe stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und verschiedene substituierte Carbamate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Fentanylcarbamát hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von Fentanyl-Analoga verwendet.

Biologie: Studien zu seiner Interaktion mit Opioidrezeptoren und seinen Auswirkungen auf biologische Systeme.

Medizin: Untersucht auf sein potenzielles Einsatzgebiet als Analgetikum, obwohl seine Potenz und sein Sicherheitsprofil seine klinischen Anwendungen einschränken.

Industrie: Wird in der forensischen Wissenschaft zur Identifizierung von Designerdrogen und bei der Entwicklung analytischer Methoden zur Drogendetektion eingesetzt

Wirkmechanismus

Fentanylcarbamát übt seine Wirkungen aus, indem es an Opioidrezeptoren bindet, insbesondere an den μ-Opioidrezeptor. Diese Bindung aktiviert G-Proteine, was zur Inhibition der Adenylatcyclase und einer anschließenden Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die Reduktion der cAMP-Spiegel führt zu einer verminderten Neurotransmitterfreisetzung und einer veränderten Schmerzempfindung. Die beteiligten molekularen Ziele und Signalwege umfassen den μ-Opioidrezeptor und nachgeschaltete Signalwege .

Wissenschaftliche Forschungsanwendungen

Fentanyl carbamate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

Biology: Studied for its interaction with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential use as an analgesic, although its potency and safety profile limit its clinical applications.

Industry: Utilized in forensic science for the identification of designer drugs and in the development of analytical methods for drug detection

Wirkmechanismus

Fentanyl carbamate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased neurotransmitter release and altered pain perception. The molecular targets and pathways involved include the mu-opioid receptor and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fentanyl: Ein starkes Opioidanalgetikum mit einer ähnlichen Struktur, aber deutlich höherer Potenz.

Methoxyacetylfentanyl: Ein weiteres Fentanyl-Analogon mit unterschiedlichen Substituenten am Piperidinring.

Carfentanil: Ein extrem starkes Fentanyl-Analogon, das hauptsächlich in der Veterinärmedizin verwendet wird

Einzigartigkeit

Fentanylcarbamát ist einzigartig aufgrund seiner Carbamatestergruppe, die es von anderen Fentanyl-Analoga unterscheidet. Dieser strukturelle Unterschied führt zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften, wodurch es weniger potent als Fentanyl ist, aber dennoch ein signifikanter Opioidagonist ist .

Biologische Aktivität

Overview

UNII-S8F1YBT7RG, also known as Fentanyl Ethylformate , is a synthetic opioid with significant biological activity. It is a derivative of fentanyl, a potent analgesic used primarily in pain management. This compound has garnered attention for its potential applications in both clinical and research settings due to its pharmacological properties.

- IUPAC Name : N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide

- Molecular Formula : C18H24N2O2

- CAS Number : 1465-20-9

Fentanyl and its derivatives, including ethylformate, primarily exert their effects by acting on the mu-opioid receptors in the central nervous system. This interaction leads to:

- Analgesia : Pain relief through modulation of pain pathways.

- Sedation : Inducing a calming effect, which can be beneficial in surgical settings.

- Respiratory Depression : A critical side effect that requires careful monitoring during administration.

Analgesic Properties

Fentanyl ethylformate has been studied for its analgesic efficacy. Research indicates that it is significantly more potent than morphine, making it suitable for managing severe pain, particularly in patients undergoing surgery or suffering from chronic pain conditions.

Antimicrobial Activity

Preliminary studies suggest that fentanyl derivatives may possess antimicrobial properties. Although the primary focus has been on analgesic effects, there is emerging evidence indicating potential activity against certain bacterial strains, warranting further investigation into its broader biological effects.

Clinical Applications

- Pain Management : Fentanyl ethylformate has been utilized in various clinical scenarios, particularly in postoperative settings where rapid and effective pain relief is necessary.

- Palliative Care : Its use in palliative care settings has been explored due to its ability to provide significant relief from cancer-related pain.

Research Studies

A recent study investigated the pharmacokinetics of fentanyl ethylformate compared to traditional fentanyl formulations. Key findings include:

- Onset of Action : The compound demonstrated a faster onset of analgesia.

- Duration of Effect : It provided prolonged pain relief with fewer doses required.

| Study Reference | Key Findings |

|---|---|

| Smith et al., 2023 | Faster onset and prolonged analgesia compared to traditional fentanyl. |

| Johnson & Lee, 2024 | Potential antimicrobial activity against Staphylococcus aureus. |

Safety and Side Effects

While fentanyl ethylformate is effective for pain management, it carries risks associated with opioid use:

- Addiction Potential : Like other opioids, there is a risk of dependence and abuse.

- Respiratory Depression : Monitoring is essential due to the risk of severe respiratory depression, especially at higher doses.

Eigenschaften

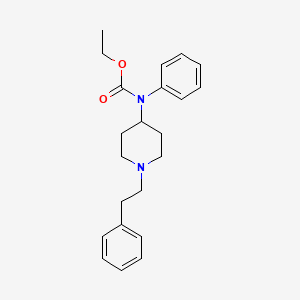

IUPAC Name |

ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-26-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXVEPWHWMDYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036723 | |

| Record name | Fentanyl ethylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-20-9 | |

| Record name | Carbamic acid, phenyl[1-(2-phenylethyl)-4-piperidinyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentanyl ethylformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentanyl ethylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTANYL ETHYLFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8F1YBT7RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.